molecular formula C18H21NO B458796 N-cyclohexyl-2-(1-naphthyl)acetamide

N-cyclohexyl-2-(1-naphthyl)acetamide

Cat. No.: B458796
M. Wt: 267.4g/mol
InChI Key: HAPGTWJUZAOPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-(1-naphthyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group attached to the nitrogen atom and a 1-naphthyl substituent at the α-carbon of the acetamide backbone (Figure 1). Its molecular formula is C₁₉H₂₃NO (MW: 297.4 g/mol), and it is structurally related to bioactive compounds, particularly those targeting neurological receptors .

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4g/mol

IUPAC Name

N-cyclohexyl-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C18H21NO/c20-18(19-16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h4-9,12,16H,1-3,10-11,13H2,(H,19,20)

InChI Key

HAPGTWJUZAOPQZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The primary structural variations among analogs of N-cyclohexyl-2-(1-naphthyl)acetamide occur at two positions:

  • α-Substituent: The 1-naphthyl group in the target compound is replaced with heterocycles (e.g., imidazole, isoquinoline), aromatic rings (e.g., phenyl, p-tolyl), or alkyl chains.
  • N-Substituent : The cyclohexyl group is substituted with naphthalenemethyl, hexadecyl, or other alkyl/aryl groups.
Table 1: Structural and Physicochemical Comparison
Compound Name α-Substituent N-Substituent Molecular Formula MW (g/mol) Estimated logP*
N-Cyclohexyl-2-(1-naphthyl)acetamide 1-Naphthyl Cyclohexyl C₁₉H₂₃NO 297.4 ~3.5
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) 1H-Imidazol-1-yl Cyclohexyl C₁₁H₁₇N₃O 207.3 ~1.2
2-(1H-Imidazol-1-yl)-N-(naphthalen-1-ylmethyl)acetamide (1c) 1H-Imidazol-1-yl Naphthalen-1-ylmethyl C₁₇H₁₇N₃O 279.3 ~2.8
N-Hexadecyl-2-(1-naphthyl)acetamide 1-Naphthyl Hexadecyl C₂₈H₄₃NO 409.6 ~6.0
N-(1-Naphthyl)-2-phenylacetamide Phenyl 1-Naphthyl C₁₈H₁₅NO 261.3 ~3.0

*logP values estimated using ChemDraw or analogous software.

Key Observations :

  • The 1-naphthyl group imparts significant bulk and hydrophobicity (logP ~3.5), comparable to phenyl-substituted analogs (logP ~3.0) but less lipophilic than hexadecyl derivatives (logP ~6.0) .
  • Heterocyclic α-substituents (e.g., imidazole in 1b) reduce logP due to polar nitrogen atoms .

Spectral Characteristics

Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional groups and conformational features.

Table 2: Spectral Data Comparison
Compound Name IR (C=O Stretch, cm⁻¹) Key ¹H NMR Signals (δ, ppm)
N-Cyclohexyl-2-(1-naphthyl)acetamide ~1650–1670 7.4–8.3 (naphthyl H), 3.7 (NH-CH), 1.1–1.8 (cyclohexyl)
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) 1654 7.537 (s, N=CH), 4.635 (N-CH₂), 3.7–3.8 (NH-CH)
N-Cyclohexyl-2-[(4-nitrophenyl)hydrazono]acetamide (5h) 1653 7.5–8.2 (aromatic H), 4.6 (N-CH₂), 1.2–1.9 (cyclohexyl)

Key Observations :

  • The C=O stretch at ~1650–1670 cm⁻¹ is consistent across acetamide derivatives .
  • ¹H NMR signals for the cyclohexyl group (δ 1.1–1.8 ppm) and naphthyl protons (δ 7.4–8.3 ppm) are characteristic of the target compound .

Regulatory Status

  • Controlled Substances : Derivatives like CH-PIATA are classified as controlled substances due to psychoactive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.